

GR 64349: An In-depth Technical Guide on its Biological Activity and Properties

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Compound of Interest

Compound Name: GR 64349

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Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor. This document provides a comprehensive overview of the biological activity and properties of **GR 64349**, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. Furthermore, it visualizes the key signaling pathways and experimental workflows associated with **GR 64349** research.

Introduction

Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor is predominantly expressed in the periphery, including in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.^[1] Its activation is associated with a range of physiological responses, including smooth muscle contraction.

GR 64349 is a conformationally constrained analogue of Neurokinin A (3-10) with the sequence [Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10).^{[2][3]} This structural modification confers high potency

and remarkable selectivity for the NK2 receptor over the NK1 and NK3 subtypes, making it an invaluable tool for elucidating the specific functions of the NK2 receptor.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of **GR 64349** is presented in Table 1.

Property	Value	Reference
Molecular Weight	921.12 g/mol	[5]
Molecular Formula	C42H68N10O11S	[5]
Amino Acid Sequence	Lys-Asp-Ser-Phe-Val-Gly-R-γ-lactam-Leu-Met-NH2	[7]
Solubility	Soluble to 1 mg/ml in water	[5]
Purity	≥95%	[5]
CAS Number	137593-52-3	[5]

Biological Activity and Mechanism of Action

GR 64349 acts as a full agonist at the tachykinin NK2 receptor.[2][8] Its binding to the NK2 receptor, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades. The primary mechanism involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9]

In addition to the canonical Gq pathway, evidence suggests that the NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2]

The activation of these signaling pathways by **GR 64349** in various tissues leads to physiological responses such as smooth muscle contraction. For instance, it has been shown to cause potent contractions of the rat colon and human detrusor muscle.[4][10]

Quantitative Pharmacological Data

The potency and selectivity of **GR 64349** have been quantified in various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 2: Receptor Binding Affinity of GR 64349

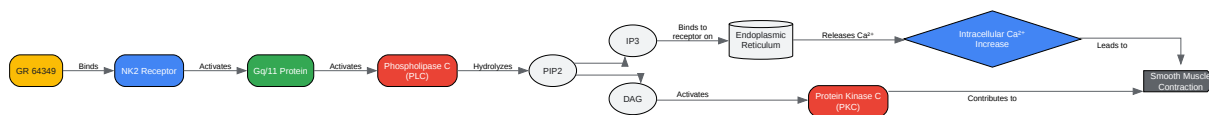
Receptor	Radioligand	Preparation	pKi	Ki (nM)	Selectivity (fold) vs NK2	Reference
Human NK2	[125I]-NKA	CHO cell membranes	7.77 ± 0.10	17.0	-	[2]
Human NK1	[3H]-septide	CHO cell membranes	< 5	> 10,000	> 1300	[2]

Table 3: Functional Potency (pEC50) of GR 64349 in Different Assays

Assay	Receptor	Cell Line	pEC50	EC50 (nM)	Reference
IP-1 Accumulation	Human NK2	CHO	9.10 ± 0.16	0.08	[2]
Human NK1	CHO	5.95 ± 0.80	1122	[2]	
Intracellular Calcium Mobilization	Human NK2	CHO	9.27 ± 0.26	0.05	[2]
Human NK1	CHO	6.55 ± 0.16	282	[2]	
cAMP Synthesis	Human NK2	CHO	10.66 ± 0.27	0.02	[2]
Human NK1	CHO	7.71 ± 0.41	19.5	[2]	
Contraction	Rat NK2	Rat Colon	8.43	3.7	[4] [5]

Signaling Pathways

The activation of the NK2 receptor by **GR 64349** triggers distinct intracellular signaling cascades.



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Figure 1. GR 64349-induced Gq/11 signaling pathway.



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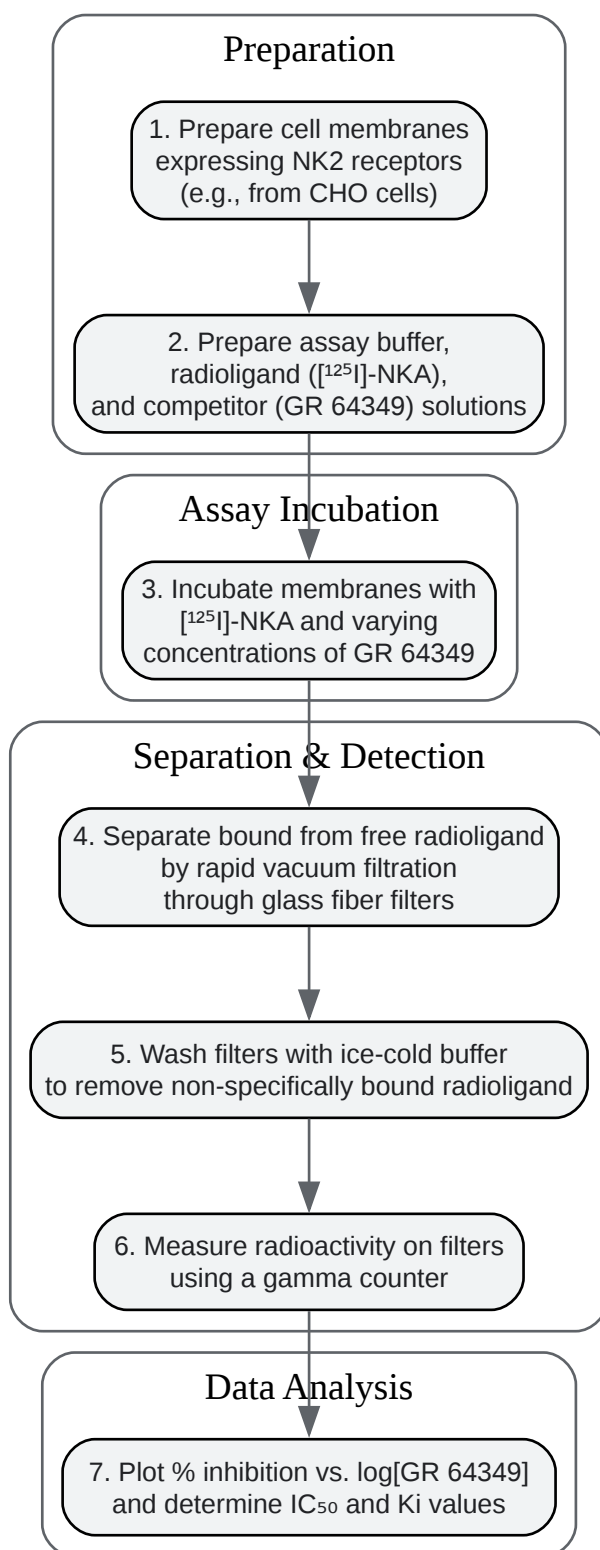
Figure 2. GR 64349-induced Gs signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological activity of **GR 64349** are provided below.

Radioligand Binding Assay for NK2 Receptor

This protocol describes a competitive binding assay to determine the affinity of **GR 64349** for the NK2 receptor using a radiolabeled ligand.



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Figure 3. Experimental workflow for the radioligand binding assay.

Materials:

- CHO cells stably expressing human NK2 receptors
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
- Radioligand: [125I]-Neurokinin A ([125I]-NKA)
- Non-specific binding control: 1 μM unlabeled Neurokinin A
- Test compound: **GR 64349**
- 96-well plates
- Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
- Filtration manifold
- Gamma counter

Procedure:

- Membrane Preparation:
 - Culture CHO-hNK2R cells to confluency.
 - Harvest cells and homogenize in ice-cold buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Resuspend the membrane pellet in assay buffer and determine protein concentration.
- Assay Setup:
 - In a 96-well plate, add in the following order:

- 25 µL of assay buffer (for total binding) or 1 µM unlabeled NKA (for non-specific binding).
- 25 µL of serially diluted **GR 64349**.
- 50 µL of [125I]-NKA (final concentration ~0.1 nM).
- 100 µL of the prepared cell membranes.
- Incubation:
 - Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
- Filtration and Washing:
 - Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
 - Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Detection:
 - Transfer the filters to tubes and measure the radioactivity using a gamma counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the **GR 64349** concentration.
 - Determine the IC₅₀ value (the concentration of **GR 64349** that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
 - Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Inositol Monophosphate (IP-1) Accumulation Assay

This assay measures the accumulation of IP-1, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

Materials:

- CHO cells stably expressing human NK2 receptors
- Stimulation Buffer (e.g., HBSS) containing 50 mM LiCl
- Test compound: **GR 64349**
- IP-One HTRF® assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)
- 384-well white plates
- HTRF-compatible plate reader

Procedure:

- Cell Seeding:
 - Seed CHO-hNK2R cells into a 384-well white plate at a density of approximately 15,000 cells per well and incubate overnight.
- Cell Stimulation:
 - Remove the culture medium and add 10 µL of stimulation buffer containing various concentrations of **GR 64349**.
 - Incubate for 60 minutes at 37°C.
- Lysis and Detection:
 - Add 5 µL of IP1-d2 conjugate diluted in lysis buffer to each well.
 - Add 5 µL of anti-IP1-cryptate antibody diluted in lysis buffer to each well.

- Incubate for 60 minutes at room temperature in the dark.
- Measurement:
 - Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
- Data Analysis:
 - Calculate the HTRF ratio (665 nm / 620 nm).
 - Plot the HTRF ratio against the logarithm of the **GR 64349** concentration.
 - Determine the EC50 value from the resulting dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following NK2 receptor activation.

Materials:

- CHO cells stably expressing human NK2 receptors
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay Buffer (e.g., HBSS with 20 mM HEPES)
- Test compound: **GR 64349**
- 96- or 384-well black-walled, clear-bottom plates
- Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

- Cell Seeding:
 - Seed CHO-hNK2R cells into a black-walled, clear-bottom plate and incubate overnight.

- Dye Loading:
 - Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer.
 - Incubate for 60 minutes at 37°C.
- Measurement:
 - Place the plate in the fluorescence plate reader.
 - Record a baseline fluorescence reading.
 - Inject various concentrations of **GR 64349** and immediately begin recording the change in fluorescence intensity over time.
- Data Analysis:
 - Determine the peak fluorescence response for each concentration of **GR 64349**.
 - Plot the peak fluorescence response against the logarithm of the **GR 64349** concentration.
 - Determine the EC50 value from the resulting dose-response curve.

Cyclic AMP (cAMP) Synthesis Assay

This assay quantifies the production of cAMP as a measure of Gs-coupled receptor activation.

Materials:

- CHO cells stably expressing human NK2 receptors
- Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX)
- Test compound: **GR 64349**
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based)
- Appropriate microplates

- Plate reader compatible with the chosen assay kit

Procedure:

- Cell Seeding and Stimulation:
 - Seed CHO-hNK2R cells in a suitable microplate and incubate.
 - Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
 - Stimulate the cells with various concentrations of **GR 64349** for a defined period (e.g., 30 minutes) at 37°C.
- Cell Lysis and Detection:
 - Lyse the cells according to the cAMP assay kit manufacturer's protocol.
 - Perform the cAMP detection assay following the kit's instructions.
- Measurement:
 - Read the plate using a compatible plate reader.
- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Determine the concentration of cAMP in the cell lysates from the standard curve.
 - Plot the cAMP concentration against the logarithm of the **GR 64349** concentration.
 - Determine the EC50 value from the resulting dose-response curve.

In Vivo Applications

GR 64349 is active in vivo and has been used to study the physiological roles of NK2 receptors in animal models.^{[4][5]} For example, intravenous or subcutaneous administration of **GR 64349** in rats has been shown to dose-dependently increase bladder and colorectal pressure, demonstrating its prokinetic effects.^[10]

Conclusion

GR 64349 is a powerful and indispensable pharmacological tool for the investigation of the tachykinin NK2 receptor. Its high potency and selectivity allow for the precise interrogation of NK2 receptor function in both in vitro and in vivo systems. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this important compound and will aid in the design and interpretation of experiments aimed at understanding the role of the NK2 receptor in health and disease.

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